molecular formula C13H22O2 B5910005 1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl-

1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl-

Cat. No.: B5910005
M. Wt: 210.31 g/mol
InChI Key: SGUPAOBRTOEZCB-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediol, 4-bicyclo[221]hept-2-yl- is a chemical compound with the molecular formula C13H22O2 It is characterized by the presence of a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions, and a bicyclo[221]heptane moiety attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure. The cyclohexane ring can then be functionalized to introduce the hydroxyl groups at the 1 and 2 positions. Reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

1,2-Cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclohexanediol, 4-bicyclo[2.2.1]hept-2-yl- is unique due to the combination of the cyclohexane ring and the bicyclo[2.2.1]heptane moiety. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)cyclohexane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h8-15H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUPAOBRTOEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3CCC(C(C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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